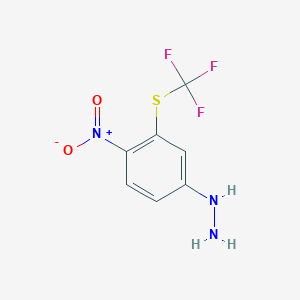

1-(4-Nitro-3-(trifluoromethylthio)phenyl)hydrazine

Description

1-(4-Nitro-3-(trifluoromethylthio)phenyl)hydrazine is a fluorinated aromatic hydrazine derivative characterized by a nitro (-NO₂) group at the para position and a trifluoromethylthio (-SCF₃) group at the meta position on the phenyl ring.

Properties

Molecular Formula |

C7H6F3N3O2S |

|---|---|

Molecular Weight |

253.20 g/mol |

IUPAC Name |

[4-nitro-3-(trifluoromethylsulfanyl)phenyl]hydrazine |

InChI |

InChI=1S/C7H6F3N3O2S/c8-7(9,10)16-6-3-4(12-11)1-2-5(6)13(14)15/h1-3,12H,11H2 |

InChI Key |

QIBARHJOIRVMJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NN)SC(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction of Chlorobenzene Derivatives with Hydrazine

A widely reported method involves the displacement of a halogen atom (typically chlorine) on a prefunctionalized aromatic ring by hydrazine. For example, 4-nitro-3-(trifluoromethylthio)chlorobenzene reacts with excess hydrazine hydrate in ethanol at 60–80°C, yielding the target hydrazine derivative. Key parameters include:

The reaction proceeds via a two-step mechanism: (1) deprotonation of hydrazine to generate a nucleophilic amide ion, and (2) aromatic substitution facilitated by the electron-deficient nitro and -SCF₃ groups. Yields typically range from 65% to 78% after recrystallization from hexane.

Halogenation and Functional Group Compatibility

Introducing the -SCF₃ group prior to nitration is critical. Patent US6852890B1 describes the use of iron(II) sulfide and iodine to catalyze the introduction of -SCF₃ via sulfonation of chlorobenzene precursors. Subsequent nitration with concentrated HNO₃/H₂SO₄ at 0–5°C ensures regioselective para-substitution of the nitro group relative to -SCF₃.

Diazotization and Reduction Pathways

Diazonium Salt Intermediates

An alternative route involves the diazotization of 4-nitro-3-(trifluoromethylthio)aniline followed by reduction. The aniline precursor is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt, which is subsequently reduced using SnCl₂ or NaHSO₃ to yield the hydrazine derivative.

Critical Considerations :

- Acid Concentration : ≥6 M HCl prevents premature decomposition of the diazonium intermediate.

- Reduction Agents : SnCl₂ in ethanol affords higher yields (72–85%) compared to NaHSO₃ (60–68%) but requires stringent exclusion of oxygen.

Comparative Analysis of Methodologies

| Method | Yield (%) | Time (h) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–78 | 8–12 | Low | High |

| Diazotization-Reduction | 60–85 | 6–8 | Moderate | Moderate |

| Electrophilic SCF₃ | 55–63 | 1–2 | High | Low |

Key Trade-offs :

- Nucleophilic substitution offers scalability but requires halogenated precursors.

- Electrophilic SCF₃ introduction is rapid but limited by reagent cost.

Chemical Reactions Analysis

1-(4-Nitro-3-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or azo derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 1-(4-Amino-3-(trifluoromethylthio)phenyl)hydrazine.

Substitution: The hydrazine moiety can participate in substitution reactions with electrophiles, forming various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Nitro-3-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Nitro-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The trifluoromethylthio group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-Methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine (CAS 120940-43-4)

- Structure : Differs by having a methyl group on the hydrazine nitrogen and a nitro group at the ortho position.

- Impact: The methyl group reduces the compound’s basicity and may alter metabolic stability compared to the non-methylated parent structure.

- Applications : Likely explored as a building block for MAO inhibitors or anticancer agents, similar to other nitroaryl hydrazines .

1-(4-Iodo-3-(trifluoromethyl)phenyl)hydrazine hydrochloride (CAS 2061963-98-0)

- Structure : Replaces the nitro group with an iodine atom.

- Impact: Iodine’s larger atomic radius and polarizability enhance intermolecular interactions (e.g., halogen bonding), which could improve binding to biological targets.

- Applications : Useful in radiopharmaceuticals or as a heavy-atom derivative for crystallography .

N′-[2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazides

- Structure : Features two nitro groups (2,6-dinitro) instead of one.

- Impact : The additional nitro group intensifies electron-withdrawing effects, increasing acidity of the hydrazine NH protons. This enhances susceptibility to cyclization reactions, as seen in the synthesis of triazole derivatives .

- Applications : Precursors for explosive materials or bioactive heterocycles (e.g., triazoles) .

Functional Group Modifications

1-(4-(3-Nitrophenyl)thiazol-2-yl)hydrazine Derivatives

- Structure : Incorporates a thiazole ring fused to the phenyl group.

- Impact: The thiazole moiety introduces conjugation pathways, altering UV-Vis absorption properties. These derivatives exhibit notable antioxidant activity (IC₅₀ = 12–45 μM) and selective inhibition of human monoamine oxidase-B (hMAO-B, IC₅₀ = 0.8–5.2 μM), attributed to the thiazole’s electron-rich environment .

- Applications : Neuroprotective agents for Parkinson’s disease .

Hydrazinecarbothioamides and Triazole-Thiones

- Structure : Derived from hydrazinecarbothioamides (e.g., 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides) cyclized into triazole-thiones.

- Impact : The thione tautomer stabilizes via resonance, enhancing interactions with metal ions or enzyme active sites. These compounds show antimicrobial and antifungal activities due to the sulfur atom’s nucleophilicity .

- Applications : Antimicrobial agents or corrosion inhibitors .

Fluorination Effects

Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃)

- Example : 1-(2-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine (CAS 1803727-08-3).

- Impact : The -OCF₃ group is less electron-withdrawing than -SCF₃, leading to higher electron density on the phenyl ring. This reduces oxidative stability but improves solubility in polar solvents .

- Applications : Likely used in agrochemicals due to enhanced bioavailability .

Non-Fluorinated Analogs

- Example : 1-[4-(4-chlorophenyl)thiazol-2-yl]-2-(pentan-3-ylidene)hydrazine.

- Impact : Absence of fluorine reduces lipophilicity and metabolic resistance. Chlorine’s electronegativity provides moderate electron withdrawal but lacks the steric bulk of -CF₃ .

- Applications: Intermediate for non-fluorinated bioactive molecules .

Research Findings and Trends

- Electrochemical Sensing: Compounds like phenyl hydrazine are detectable using Ag/Ag₂O₃/ZnO nanorods with high sensitivity (1.5823 μA·cm⁻²·mM⁻¹) and low detection limits (0.5 μM). The -SCF₃ group in the target compound may enhance sensor binding via sulfur-metal interactions .

- Fluorine’s Role : The -CF₃ group improves metabolic stability and bioavailability, aligning with trends in fluorinated pharmaceuticals .

- Synthetic Flexibility : Derivatives of the target compound can undergo cyclization (e.g., triazole formation) or alkylation, enabling diverse applications .

Biological Activity

1-(4-Nitro-3-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with significant biological activity due to its unique structural features, including a nitro group and a trifluoromethylthio group. This compound has garnered attention for its potential applications in medicinal chemistry and its interactions within biological systems.

- Molecular Formula: C7H6F3N3O2S

- Molecular Weight: 253.2 g/mol

- Structural Features: The presence of the trifluoromethylthio group enhances the compound's lipophilicity, potentially affecting its biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by bacteria and fungi.

- Mechanism of Action: The nitro group in the structure is known to generate reactive nitrogen species that can interact with cellular components, leading to potential therapeutic effects. The lipophilicity conferred by the trifluoromethylthio group may enhance membrane permeability, facilitating access to intracellular targets.

- Toxicological Profile: Caution is warranted as compounds in this class can exhibit toxicity. For example, similar hydrazine derivatives have been classified as toxic if ingested or inhaled, and they may cause skin irritation and sensitization .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Antimicrobial Activity: A study focusing on structurally similar hydrazines indicated promising antimicrobial effects against various pathogens, suggesting that this compound could exhibit similar properties.

- In Vitro Assays: In vitro assays have demonstrated that compounds with nitro groups can inhibit specific enzymes linked to bacterial growth and reproduction, which may also apply to this hydrazine derivative .

Comparative Analysis with Similar Compounds

To better understand the unique aspects of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Nitrophenyl)hydrazine | Lacks trifluoromethylthio group | Different reactivity and biological profile |

| 1-(3-Trifluoromethylthio)phenylhydrazine | Lacks nitro group | Affects reactivity and potential applications |

| 1-(2-Nitro-3-(trifluoromethylthio)phenyl)hydrazine | Similar functional groups but different positions | Different electronic properties due to substituent positions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.